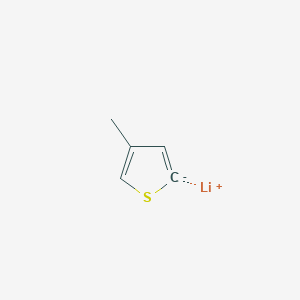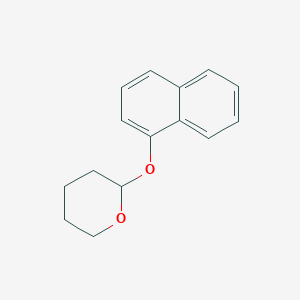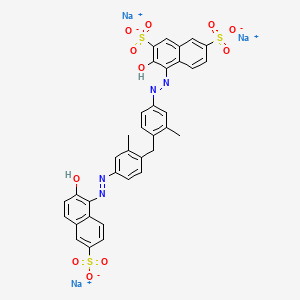![molecular formula C18H19NO5 B14416020 N-[2-(Benzyloxy)benzoyl]-D-threonine CAS No. 81254-79-7](/img/no-structure.png)
N-[2-(Benzyloxy)benzoyl]-D-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Benzyloxy)benzoyl]-D-threonine is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzyloxy group attached to a benzoyl moiety, which is further linked to D-threonine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzyloxy)benzoyl]-D-threonine typically involves the following steps:
Formation of Benzyloxybenzoyl Chloride: The initial step involves the reaction of 2-hydroxybenzophenone with benzyl chloride in the presence of a base such as sodium hydroxide to form 2-(benzyloxy)benzophenone. This intermediate is then converted to 2-(benzyloxy)benzoyl chloride using thionyl chloride.
Coupling with D-Threonine: The 2-(benzyloxy)benzoyl chloride is then reacted with D-threonine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Benzyloxy)benzoyl]-D-threonine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The benzoyl moiety can be reduced to a benzyl alcohol derivative.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Applications De Recherche Scientifique
N-[2-(Benzyloxy)benzoyl]-D-threonine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(Benzyloxy)benzoyl]-D-threonine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the benzoyl moiety can engage in π-π stacking interactions. These interactions can influence the binding affinity and specificity of the compound towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzoyl-D-threonine: Lacks the benzyloxy group, which may affect its binding properties.
N-[2-(Methoxy)benzoyl]-D-threonine: Contains a methoxy group instead of a benzyloxy group, which can alter its chemical reactivity and interactions.
Uniqueness
N-[2-(Benzyloxy)benzoyl]-D-threonine is unique due to the presence of the benzyloxy group, which enhances its hydrophobic interactions and binding affinity towards certain molecular targets. This makes it a valuable compound for various applications in research and industry.
Propriétés
| 81254-79-7 | |
Formule moléculaire |
C18H19NO5 |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
(2R,3S)-3-hydroxy-2-[(2-phenylmethoxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C18H19NO5/c1-12(20)16(18(22)23)19-17(21)14-9-5-6-10-15(14)24-11-13-7-3-2-4-8-13/h2-10,12,16,20H,11H2,1H3,(H,19,21)(H,22,23)/t12-,16+/m0/s1 |
Clé InChI |
URTDGHWNBYTOOS-BLLLJJGKSA-N |
SMILES isomérique |
C[C@@H]([C@H](C(=O)O)NC(=O)C1=CC=CC=C1OCC2=CC=CC=C2)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C1=CC=CC=C1OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)

![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)



